molecular formula C9H10BrN3 B13794946 6-Bromo-2,2-spirocyclobutane-2,3-dihydro-1H-imidazo[4,5-b]pyridine CAS No. 885266-84-2

6-Bromo-2,2-spirocyclobutane-2,3-dihydro-1H-imidazo[4,5-b]pyridine

Katalognummer: B13794946
CAS-Nummer: 885266-84-2
Molekulargewicht: 240.10 g/mol
InChI-Schlüssel: KRRPSDSAMSSTJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-2,2-spirocyclobutane-2,3-dihydro-1H-imidazo[4,5-b]pyridine is a complex organic compound characterized by its unique spirocyclic structure. This compound belongs to the class of imidazo[4,5-b]pyridines, which are known for their diverse biological activities and applications in medicinal chemistry .

Vorbereitungsmethoden

The synthesis of 6-Bromo-2,2-spirocyclobutane-2,3-dihydro-1H-imidazo[4,5-b]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps :

    Formation of the imidazo[4,5-b]pyridine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the spirocyclobutane moiety: This is achieved through a spirocyclization reaction, often using a cyclobutane derivative.

    Bromination: The final step involves the selective bromination of the compound at the desired position using brominating agents such as N-bromosuccinimide (NBS).

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques.

Analyse Chemischer Reaktionen

6-Bromo-2,2-spirocyclobutane-2,3-dihydro-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including :

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium thiocyanate, and amines.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form dehalogenated products.

    Cyclization Reactions: The spirocyclic structure allows for further cyclization reactions, leading to the formation of more complex polycyclic structures.

Wissenschaftliche Forschungsanwendungen

6-Bromo-2,2-spirocyclobutane-2,3-dihydro-1H-imidazo[4,5-b]pyridine has several applications in scientific research :

    Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting central nervous system disorders and infectious diseases.

    Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

Wirkmechanismus

The mechanism of action of 6-Bromo-2,2-spirocyclobutane-2,3-dihydro-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets . The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound.

Vergleich Mit ähnlichen Verbindungen

6-Bromo-2,2-spirocyclobutane-2,3-dihydro-1H-imidazo[4,5-b]pyridine can be compared with other imidazo[4,5-b]pyridine derivatives :

    6-Bromo-2-pyridinecarboxaldehyde: Similar in structure but lacks the spirocyclic moiety, making it less complex.

    6-Bromo-2,2-bipyridine: Contains a bipyridine structure instead of the spirocyclobutane, leading to different chemical properties and applications.

The uniqueness of this compound lies in its spirocyclic structure, which imparts distinct chemical reactivity and biological activity.

Eigenschaften

CAS-Nummer

885266-84-2

Molekularformel

C9H10BrN3

Molekulargewicht

240.10 g/mol

IUPAC-Name

6-bromospiro[1,3-dihydroimidazo[4,5-b]pyridine-2,1'-cyclobutane]

InChI

InChI=1S/C9H10BrN3/c10-6-4-7-8(11-5-6)13-9(12-7)2-1-3-9/h4-5,12H,1-3H2,(H,11,13)

InChI-Schlüssel

KRRPSDSAMSSTJR-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(C1)NC3=C(N2)N=CC(=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.